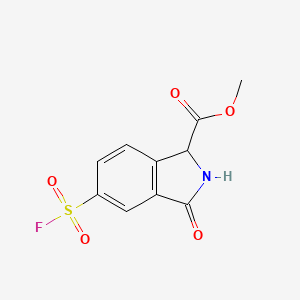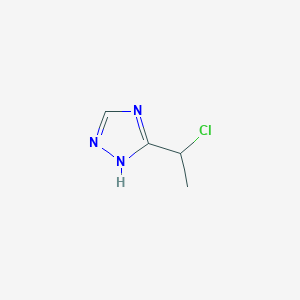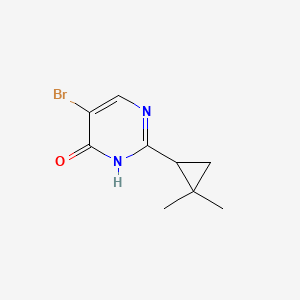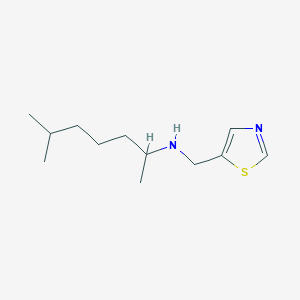![molecular formula C10H13N3S B13269162 N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13269162.png)
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThese steps often include cyclization reactions, which are facilitated by reagents such as hydrazonoyl halides and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-throughput screening and computational chemistry techniques to refine the synthetic pathway .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
CGGOSQGPJDPQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B13269090.png)
![6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13269104.png)

![Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13269117.png)
![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)



amine](/img/structure/B13269146.png)


![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
